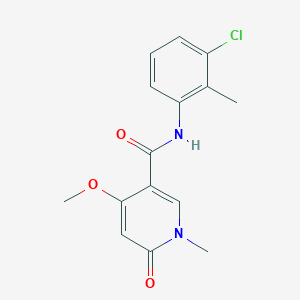

N-(3-chloro-2-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3/c1-9-11(16)5-4-6-12(9)17-15(20)10-8-18(2)14(19)7-13(10)21-3/h4-8H,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFFSVKXTLGMNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C(=O)C=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of N-(3-chloro-2-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide are currently unknown. This compound is a complex organic molecule, and its specific targets may depend on its structure and the environment in which it is introduced.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Biochemical Pathways

Given its complex structure, it is likely that it interacts with multiple pathways, potentially leading to a variety of downstream effects.

Pharmacokinetics

Factors such as its size, polarity, and the presence of functional groups like the carboxamide group may influence its bioavailability.

Result of Action

Based on its structural features, it may have a variety of effects, potentially including interactions with proteins, nucleic acids, or other cellular components.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interactions with its targets.

Biological Activity

N-(3-chloro-2-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with a molecular formula of C15H15ClN2O3 and a molecular weight of 306.75 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Structural Characteristics

The structure of this compound features a dihydropyridine core, which is known for its diverse biological activities. The presence of the chloro and methoxy substituents adds to its chemical complexity and may influence its interaction with biological targets.

Table 1: Structural Details

| Property | Value |

|---|---|

| IUPAC Name | N-(3-chloro-2-methylphenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |

| Molecular Formula | C15H15ClN2O3 |

| Molecular Weight | 306.75 g/mol |

| CAS Number | 2034527-43-8 |

The specific biological targets of this compound remain largely unknown. However, based on its structural similarities to other pharmacologically active compounds, it is hypothesized that it may interact with various cellular components through non-covalent interactions such as hydrogen bonding and hydrophobic effects.

Pharmacokinetics

Pharmacokinetic properties are crucial for understanding the bioavailability and therapeutic potential of this compound. Factors such as molecular size, polarity, and the presence of functional groups influence its absorption and distribution in biological systems. The carboxamide group may enhance solubility and permeability across cell membranes.

Case Studies and Research Findings

Recent studies have explored the biological efficacy of similar compounds within the dihydropyridine class. For instance, derivatives have shown promise in modulating enzyme activity and interacting with G-protein coupled receptors (GPCRs), which are pivotal in various signaling pathways .

Table 2: Comparative Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related derivatives are critical to understanding its unique properties. Below is a detailed analysis of key analogs:

N-(3-chloro-2-methylphenyl)quinoxalin-2-carboxamide (4i)

- Structure: Replaces the dihydropyridine ring with a quinoxaline core.

- Pharmacology : Demonstrates potent 5-HT3 receptor antagonism, with demonstrated antidepressant and anti-anxiety effects in rodent models.

N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (BK59151)

- Structure : Differs in the aromatic substituent (2-chlorophenyl vs. 3-chloro-2-methylphenyl).

- Physicochemical Properties :

- Molecular Formula: C₁₄H₁₃ClN₂O₃

- Molecular Weight: 292.72 g/mol

N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

- Structure : Substitutes the chloro-methylphenyl group with a bulky fluorenyl moiety.

- Key Difference : The fluorenyl group increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

N-{4-fluoro-5-[2-(morpholin-4-yl)pyrimidin-5-yl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl}-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide

- Structure : Incorporates a trifluoromethyl group and a morpholinyl-pyrimidine substituent.

Comparative Data Table

Research Findings and Implications

Substituent Position Effects : The 3-chloro-2-methylphenyl group in the target compound likely improves receptor selectivity compared to the 2-chlorophenyl analog (BK59151) due to steric and electronic modulation .

Core Structure Impact: The dihydropyridine core may offer redox versatility (via the keto-enol tautomerism) absent in quinoxaline-based analogs, influencing metabolic pathways .

Lipophilicity vs. Solubility : Fluorenyl and trifluoromethyl substituents highlight a trade-off between membrane permeability and aqueous solubility, critical for CNS-targeted therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.